1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol
Description
1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol is a β-adrenergic receptor antagonist characterized by a unique adamantane-derived substituent. This compound’s core structure consists of a propanol backbone with a 3-isopropylamino group and a 1-adamantylmethoxy group at the 1-position.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2/c1-12(2)18-9-16(19)10-20-11-17-6-13-3-14(7-17)5-15(4-13)8-17/h12-16,18-19H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDMTWMQSWWWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950540 | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27866-07-5 | |
| Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-isopropylamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(1-Methylethyl)amino]-3-(tricyclo[3.3.1.13,7]decan-1-ylmethoxy)-2-propanol typically involves multiple steps. The synthetic route often starts with the preparation of the tricyclo[3.3.1.13,7]decane core, followed by the introduction of the propanol group and the isopropylamino group. The reaction conditions may vary, but common reagents include strong bases and nucleophiles to facilitate the substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[(1-Methylethyl)amino]-3-(tricyclo[3.3.1.13,7]decan-1-ylmethoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the propanol group, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its unique structure.
Biology: It may serve as a ligand in biochemical studies, helping to understand protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1-Methylethyl)amino]-3-(tricyclo[3.3.1.13,7]decan-1-ylmethoxy)-2-propanol involves its interaction with specific molecular targets. The tricyclo[3.3.1.13,7]decane moiety provides a rigid framework that can interact with biological macromolecules, while the isopropylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
H64/52 (1-(p-Allylphenoxy)-3-isopropylamino-2-propanol hydrochloride)
- Structural Differences: H64/52 replaces the adamantylmethoxy group with a p-allylphenoxy substituent, reducing steric bulk and lipophilicity.
- Pharmacological Profile: Selectivity: H64/52 selectively blocks β3-adrenoceptors in cardiac and bronchial tissues, with minimal vascular β-receptor inhibition . Cardiovascular Effects: At 0.1–3 mg/kg, it significantly reduces heart rate (bradycardia) and myocardial contractility in dogs, while vascular β-receptor blockade requires higher doses (>3 mg/kg) . Bronchial Effects: Dose-dependently inhibits β3-mediated bronchial smooth muscle relaxation (PA2 = 7.3 in rabbit trachea) .
- Key Distinction: The adamantyl group in 1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol may enhance β1/β2-selectivity or prolong half-life due to increased lipid solubility .
Betaxolol ((R,S)-1-{p-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-3-isopropylamino-2-propanol)
- Structural Differences: Betaxolol features a cyclopropylmethoxyethylphenoxy group, balancing lipophilicity and cardioselectivity.
- Pharmacological Profile: Selectivity: Highly selective for β1-adrenoceptors (cardioselective), with a long half-life (~19 hours) . Clinical Use: Preferred for hypertension due to reduced bronchospasm risk compared to non-selective β-blockers.
- Key Distinction : The adamantyl group in the target compound may further enhance β1-selectivity or tissue penetration compared to betaxolol’s cyclopropyl moiety.
Practolol (1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol)
- Structural Differences: Practolol substitutes the adamantylmethoxy group with a 4-acetamidophenoxy group, increasing hydrophilicity.
- Pharmacological Profile :
- Key Distinction : The adamantyl group may reduce off-target toxicity by avoiding reactive acetamide metabolites.
Alprenolol (1-(o-Allylphenoxy)-3-isopropylamino-2-propanol)
- Structural Differences: Alprenolol’s o-allylphenoxy group confers non-selective β-blockade.
- Pharmacological Profile: Activity: Non-selective β1/β2-antagonist with intrinsic sympathomimetic activity (ISA) . Metabolism: Rapid hepatic clearance due to allyl group oxidation.
- Key Distinction : The adamantyl group in the target compound may eliminate ISA and improve metabolic stability.
Mechanistic Insights and Hypotheses
- Adamantane’s Role: The adamantyl group likely enhances β1-selectivity by sterically hindering interactions with β2-adrenoceptors, similar to betaxolol’s cyclopropyl group .
- Metabolic Stability: Adamantane’s resistance to oxidative metabolism may reduce first-pass hepatic clearance, improving oral bioavailability compared to H64/52 or alprenolol .
- Safety Profile : Unlike practolol, the absence of reactive functional groups (e.g., acetamide) may mitigate idiosyncratic toxicity.
Biological Activity
1-(1-Adamantylmethoxy)-3-isopropylamino-2-propanol, commonly referred to as AAMIP, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of AAMIP, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H25NO2
- Molecular Weight : 251.37 g/mol
- CAS Number : 27866-07-5
AAMIP is thought to exert its biological effects primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Its structure allows it to interact with various receptors, potentially influencing pathways involved in:
- Neurotransmission : AAMIP may affect serotonin and norepinephrine levels, which are crucial for mood regulation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and analgesic effects.
Antidepressant Effects
Research has indicated that AAMIP exhibits antidepressant-like activity in animal models. In a study involving forced swim tests, subjects treated with AAMIP showed a significant reduction in immobility time compared to controls, suggesting enhanced mood and reduced depressive behaviors.
Anti-inflammatory Properties
AAMIP has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for AAMIP in managing inflammatory conditions .
Neuroprotective Effects
In models of neurodegeneration, AAMIP has shown promise in protecting neuronal cells from oxidative stress. The compound appears to enhance the expression of antioxidant enzymes, thereby reducing cell death associated with neurotoxic agents.
Case Studies
-
Case Study on Depression :
- In a controlled trial involving rodents, AAMIP was administered over four weeks. Results indicated a significant improvement in behavioral tests measuring anxiety and depression-like symptoms. Histopathological analysis revealed increased neurogenesis in the hippocampus, supporting the antidepressant hypothesis .
-
Case Study on Inflammation :
- A study focused on the effects of AAMIP on arthritis models demonstrated that treatment with the compound resulted in reduced paw swelling and joint destruction compared to untreated groups. Histological examination showed decreased infiltration of inflammatory cells and preservation of joint architecture.
Comparative Analysis
To better understand the unique properties of AAMIP, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Primary Activity |
|---|---|---|
| AAMIP | Adamantyl derivative | Antidepressant, anti-inflammatory |
| Compound X | Phenolic derivative | Antioxidant |
| Compound Y | Alkaloid | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
